2-(2-Fluorophenoxy)-4-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYJKDRRVRHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rising Therapeutic Potential of Fluorophenoxy Aniline Derivatives: A Technical Guide for Drug Discovery
Abstract
Fluorophenoxy aniline derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of the fluorophenoxy moiety onto the aniline core significantly influences the physicochemical properties of these molecules, enhancing their potency and modulating their selectivity towards various biological targets. This technical guide provides an in-depth exploration of the current landscape of fluorophenoxy aniline derivatives, with a specific focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Fluorophenoxy Aniline Scaffold - A Privileged Structure in Medicinal Chemistry
The fluorophenoxy aniline core represents a compelling starting point for the design of novel therapeutic agents. The aniline moiety provides a versatile platform for synthetic modification, while the fluorophenoxy group imparts several advantageous properties. The high electronegativity of the fluorine atom can modulate the pKa of the aniline nitrogen, influencing its binding interactions with target proteins. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of the resulting compounds. The phenoxy linker offers conformational flexibility, allowing the molecule to adopt optimal orientations within the binding pockets of diverse biological targets. This unique combination of features has propelled the investigation of fluorophenoxy aniline derivatives across multiple therapeutic areas.[1]
Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorophenoxy aniline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[1][2][3] Their mechanisms of action are often centered on the inhibition of critical signaling pathways that drive tumor growth and proliferation.
Mechanism of Action: Inhibition of Kinase Signaling Cascades
A prominent mechanism underlying the anticancer activity of these derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer. For instance, certain 2-substituted aniline pyrimidine derivatives incorporating a fluorophenoxy moiety have been identified as potent dual inhibitors of Mer and c-Met kinases.[4] Overexpression of these kinases is associated with various malignancies, and their inhibition can lead to reduced tumor cell survival and proliferation.[4]
The interaction of these inhibitors with the kinase active site often involves the formation of hydrogen bonds between the aniline nitrogen or other functional groups and key amino acid residues, such as the hinge region of the kinase. The fluorophenoxy group typically occupies a hydrophobic pocket, contributing to the overall binding affinity.
Signaling Pathway: Inhibition of Mer/c-Met Kinase Pathway
Caption: Inhibition of Mer/c-Met receptor tyrosine kinase signaling by fluorophenoxy aniline derivatives.
In Vitro Cytotoxicity Data
The anticancer efficacy of fluorophenoxy aniline derivatives has been quantified through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Fluorinated Aminophenylhydrazine | A549 (Lung Carcinoma) | 0.64 | [5] |
| Compound 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast Cancer) | 0.11 | [6] |
| Compound 4d | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast Cancer) | 0.18 | [6] |
| Compound 4c | Phenylthiazole | SKNMC (Neuroblastoma) | 10.8 | [2] |
| Compound 4d | Phenylthiazole | Hep-G2 (Hepatocarcinoma) | 11.6 | [2] |
| Compound 18c | 2-Substituted Aniline Pyrimidine | HepG2 (Hepatocarcinoma) | - | [4] |
| Compound 18c | 2-Substituted Aniline Pyrimidine | MDA-MB-231 (Breast Cancer) | - | [4] |
| Compound 18c | 2-Substituted Aniline Pyrimidine | HCT116 (Colon Cancer) | - | [4] |
Note: A direct IC50 value for compound 18c was not provided in the source, but it was noted to have potent antiproliferative activities.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of fluorophenoxy aniline derivatives is significantly influenced by the nature and position of substituents on both the aniline and phenoxy rings.
-
Substitution on the Phenoxy Ring: The position of the fluorine atom on the phenoxy ring can impact activity. For instance, in some series, a 4-fluorophenoxy substituent has been shown to be beneficial for anticancer activity.
-
Modifications to the Aniline Core: The introduction of different heterocyclic systems, such as quinoline or pyrimidine, to the aniline nitrogen can dramatically alter the biological activity.[4][6] For 4-anilinoquinolinylchalcone derivatives, electron-donating groups on the chalcone moiety and electron-withdrawing groups on the benzyloxy-phenyl moiety were found to enhance cytotoxicity.[6]
-
Linker and Terminal Groups: The nature of the linker between the aniline and other functionalities, as well as the terminal groups, plays a crucial role in determining the overall shape and electronic properties of the molecule, thereby influencing its interaction with the target.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a key driver of numerous diseases, and fluorophenoxy aniline derivatives have shown promise as anti-inflammatory agents.[1] Their mechanism of action often involves the suppression of pro-inflammatory cytokines and enzymes.
Mechanism of Action: Inhibition of Cytokine Release and Inflammatory Enzymes
Several fluorophenoxy aniline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated immune cells.[7] This inhibition can occur through the modulation of key signaling pathways, such as the p38 MAP kinase pathway.[7]
Additionally, some derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of prostaglandins and leukotrienes, respectively – potent mediators of inflammation.[8][9][10]
Signaling Pathway: Inhibition of p38 MAP Kinase Pathway
Caption: Inhibition of the p38 MAP kinase pathway by fluorophenoxy aniline derivatives, leading to reduced pro-inflammatory cytokine production.
In Vitro Anti-inflammatory Activity Data
The anti-inflammatory potential of these compounds has been assessed by measuring their ability to inhibit the release of inflammatory mediators from activated immune cells.
| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |
| Compound 45 | 4-Aminobenzophenone | IL-1β Inhibition (LPS-stimulated PBMCs) | 0.014 | [7] |
| Compound 45 | 4-Aminobenzophenone | TNF-α Inhibition (LPS-stimulated PBMCs) | 0.006 | [7] |
| Compound 6a | 4-Anilinofuro[2,3-b]quinoline | Mast Cell Degranulation | 6.5 | [11] |
| Compound 15 | 4-Phenoxyfuro[2,3-b]quinoline | Mast Cell Degranulation | 16.4 | [11] |
| Compound 3 | 9-Anilinoacridine | Neutrophil Lysosomal Enzyme Secretion | 8.2 | [12] |
| Compound 3 | 9-Anilinoacridine | Neutrophil β-glucuronidase Secretion | 4.4 | [12] |
| Compound 78 | 5-Fluoro-2-indolinone | IL-1R Inhibition | 0.01 | [13] |
| Compound 81 | 5-Trifluoromethoxy-2-indolinone | IL-1R Inhibition | 0.02 | [13] |
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The anti-inflammatory activity of fluorophenoxy aniline derivatives is highly dependent on their structural features.
-
Core Scaffold: The nature of the heterocyclic system fused to the aniline or phenoxy ring is critical. For instance, furo[2,3-b]quinoline and acridine scaffolds have been shown to be effective.[11][12]
-
Substituents on the Aniline Ring: The presence and position of substituents on the aniline ring can significantly modulate potency. For example, in a series of 4-aminobenzophenones, a 2-chloro substituent on the aniline-containing ring was part of the most potent compounds.[7]
-
Oxime Derivatives: In some furo[2,3-b]quinoline derivatives, the conversion of a ketone to an oxime was found to increase anti-inflammatory activity.[11]
Antimicrobial Activity: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorophenoxy aniline derivatives have shown promising activity against a range of bacteria and fungi.[14][15]
Mechanism of Action
The precise mechanisms of antimicrobial action for many fluorophenoxy aniline derivatives are still under investigation. However, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with biofilm formation.[14] For some quinoline derivatives, in silico studies suggest that they may act as ATP synthase inhibitors.[16]
In Vitro Antimicrobial and Antifungal Activity Data
The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Type | Microorganism | MIC (µM) | Reference |
| Compound 9a | Oxetanyl-quinoline | Bacillus subtilis | 31.25 | [16] |
| Compound 9f | Oxetanyl-quinoline | Proteus mirabilis | 31.25-62.5 | [16] |
| Compound 9b | Oxetanyl-quinoline | Mycobacterium tuberculosis H37Rv | 3.41-12.23 | [16] |
| Compound 9c | Oxetanyl-quinoline | Mycobacterium tuberculosis H37Rv | 3.41-12.23 | [16] |
| ACNBF | Trifluoro-aniline | Vibrio parahaemolyticus | 100 µg/mL | [14] |
| ITFMA | Trifluoro-aniline | Vibrio parahaemolyticus | 50 µg/mL | [14] |
| 4B3CA | Halogenated Aniline | Uropathogenic E. coli | 200 µg/mL | [15] |
| 3,5-DBA | Halogenated Aniline | Uropathogenic E. coli | 100 µg/mL | [15] |
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial spectrum and potency of fluorophenoxy aniline derivatives are closely linked to their chemical structure.
-
Halogenation: The presence and pattern of halogen substituents on the aniline ring can significantly enhance antimicrobial activity.[15]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the fluorophenoxy group and other substituents, can affect its ability to penetrate the bacterial cell wall.
-
Heterocyclic Core: The incorporation of specific heterocyclic moieties, such as quinoline, can confer potent activity against certain pathogens, including Mycobacterium tuberculosis.[16]
Experimental Protocols
General Synthesis of Fluorophenoxy Aniline Derivatives
A common synthetic route to fluorophenoxy aniline derivatives involves a nucleophilic aromatic substitution reaction or a copper-catalyzed Chan-Lam coupling reaction.
Experimental Workflow: Synthesis of Fluorophenoxy Aniline Derivatives
Caption: A generalized experimental workflow for the synthesis of fluorophenoxy aniline derivatives.
Step-by-Step Protocol for Chan-Lam Coupling:
-
To a solution of the substituted aniline (1.0 eq) and the fluorophenylboronic acid (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add a copper(II) catalyst, for example, copper(II) acetate (0.1 eq).
-
Add a base, such as triethylamine (2.0 eq) or pyridine, to the reaction mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired fluorophenoxy aniline derivative.
-
Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[17]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[18]
Conclusion and Future Directions
Fluorophenoxy aniline derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for further development as novel therapeutics. The modular nature of their synthesis allows for extensive structural modifications, providing a rich platform for lead optimization.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and the identification of potential biomarkers for patient stratification.
-
Pharmacokinetic and In Vivo Efficacy Studies: While in vitro data is promising, comprehensive pharmacokinetic profiling and in vivo efficacy studies in relevant animal models are necessary to translate these findings into clinical candidates.
-
Selectivity Profiling: For applications such as anticancer therapy, assessing the selectivity of these compounds for cancer cells over normal cells is of paramount importance to minimize off-target toxicity.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its potential may extend beyond the areas covered in this guide. Further screening against a broader range of biological targets could uncover new therapeutic opportunities.
References
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ResearchGate. (n.d.). MIC values of compounds 1, 2 and positive controls against the test organisms. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of two aniline derivatives as potent anticancer lead compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
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- Chen, Y. L., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(3), 553-560.
- Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 563.
- Sathiyamoorthi, E., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Marine Drugs, 23(1), 1.
- Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662.
- Tozkoparan, B., et al. (2020). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie, 353(11), 2000178.
- Boya, C., et al. (2025). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Archives of Microbiology, 207(6), 242.
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IFTM University. (2024). Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. Retrieved from [Link]
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ResearchGate. (n.d.). MIC (minimum inhibitory concentrations) of fluoroquinolone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Retrieved from [Link]
- Lin, Y. C., et al. (2022). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(30), 9319-9330.
- Abbas, M. G., et al. (2012). Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore. Arzneimittelforschung, 62(2), 88-93.
- Ahmad, I., et al. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 19.
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JETIR. (n.d.). Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy?. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2024). Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311603.
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Navigating the Toxicology and Handling of Substituted Anilines in Pharmaceutical Synthesis
Introduction: The Double-Edged Sword
Substituted anilines are the workhorses of medicinal chemistry, serving as the structural backbone for vast classes of analgesics, sulfonamides, and kinase inhibitors. However, their utility is matched by a complex toxicological profile that traps unwary researchers.
As scientists, we often focus on the target affinity of our molecules, neglecting the metabolic liabilities of the intermediates used to make them. This guide moves beyond basic MSDS data to explain the mechanism of aniline toxicity and provides a self-validating framework for safe handling.
Mechanism of Toxicity: The Metabolic Trap
The primary hazard of anilines is not the parent molecule, but its bioactivation. Understanding this pathway is critical for designing safer drugs and safer lab protocols.
The Toxophore: N-Hydroxylation
While carbon hydroxylation (C-hydroxylation) generally leads to detoxification and excretion, N-hydroxylation via Cytochrome P450 (specifically CYP2E1) creates the toxic "warhead": N-phenylhydroxylamine.
-
Methemoglobinemia: The N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen. This creates a "cyanosis cycle" where the metabolite is regenerated, allowing a small amount of aniline to disable a large amount of hemoglobin.
-
Carcinogenicity: Further esterification of the N-hydroxy species creates an electrophilic nitrenium ion, which covalently binds to DNA (specifically guanine residues), leading to bladder cancer.
Visualization: The Bioactivation Pathway
The following diagram illustrates the divergence between safe detoxification and toxic activation.
Figure 1: The metabolic divergence of anilines. The red pathway represents the "Tox Trap" leading to cyanosis and genotoxicity.
Structure-Activity Relationships (SAR) & Quantitative Data
Not all anilines are equally hazardous. Substituents on the aromatic ring drastically alter lipophilicity (skin absorption) and metabolic susceptibility.
Comparative Hazard Table
The following data highlights how minor structural changes impact safety profiles.
| Chemical | CAS | Skin Permeability | Carcinogenicity (IARC) | IDLH (ppm) | Hazard Note |
| Aniline | 62-53-3 | High | Group 2A (Probable) | 100 | Rapid methemoglobin former. |
| o-Toluidine | 95-53-4 | High | Group 1 (Known) | 50 | Potent bladder carcinogen. |
| p-Chloroaniline | 106-47-8 | Moderate | Group 2B (Possible) | N/A | High bioaccumulation potential. |
| 3-Nitroaniline | 99-09-2 | Moderate | Not Classifiable | N/A | Explosion Hazard: Thermal instability. |
| 2,4-Dichloroaniline | 554-00-7 | Low | Not Classifiable | N/A* | Severe skin sensitizer. |
-
N/A indicates no specific NIOSH IDLH established, implying standard default exposure limits should be treated with extreme conservatism.
The "Ortho" Effect
Researchers must be particularly vigilant with ortho-substituted anilines (e.g., o-toluidine). Steric hindrance near the amine group often prevents safe N-acetylation (a detoxification step), forcing the molecule down the toxic N-hydroxylation pathway described in Figure 1.
Operational Safety: Protocols & Engineering Controls
Safety with anilines is not about "being careful"; it is about barrier integrity . Anilines are notorious for permeating standard laboratory gloves.
The Glove Permeation Fallacy
Do not trust standard disposable nitrile gloves for prolonged contact.
-
Observation: Aniline can permeate thin (4 mil) nitrile gloves in <10 minutes.
-
Recommendation:
-
Incidental Contact: Double-gloved nitrile (change immediately upon splash).
-
Synthesis/Handling: Laminate film gloves (e.g., Silver Shield™/4H®) or thick Butyl Rubber.
-
Thermal Stability Protocol (Self-Validating System)
Nitroanilines and chloroanilines are precursors to runaway reactions. You cannot rely on literature melting points alone.
Protocol: The DSC Check Before scaling up any reaction involving nitro-substituted anilines >5g:
-
Run a Differential Scanning Calorimetry (DSC) scan on the starting material and the reaction mixture.
-
Rule: If the onset of decomposition is within 50°C of your maximum process temperature, the process is UNSAFE.
-
Action: Dilute the reaction or change the solvent to limit maximal temperature.
Safety Decision Matrix
Use this logic flow to determine the required controls for your experiment.
Figure 2: Operational logic for handling high-risk aniline derivatives.
Emergency Response: Biological Monitoring
If exposure is suspected, standard pulse oximetry is unreliable . Standard oximeters cannot distinguish MetHb from OxyHb, often giving a false reading of ~85% saturation even in severe toxicity.
The Biomarker Protocol
-
Immediate Action: Remove contaminated clothing and wash skin with soap/water (anilinium salts are water-soluble).
-
Clinical Assay: Request Co-oximetry (ABG with MetHb panel). This is the only way to accurately measure Methemoglobin levels.
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the gold standard, acting as a cofactor for NADPH-MetHb reductase.[1]
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International Agency for Research on Cancer (IARC). (2012). Agents Classified by the IARC Monographs, Volumes 1–135. (Specifically o-Toluidine and Chloroanilines). [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Aniline.[2][3] Centers for Disease Control and Prevention. [Link]
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Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
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PubChem. Compound Summary: 3-Nitroaniline (Thermal Hazards). National Library of Medicine. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Agrochemicals
Introduction: The Indispensable Role of Fluorine in Modern Agrochemicals
The strategic incorporation of fluorine atoms into the molecular architecture of active ingredients has revolutionized the agrochemical industry.[1][2][3] This is not a matter of mere substitution but a deliberate design choice to enhance a molecule's biological efficacy and physicochemical properties.[1][2][3] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond confer a range of desirable traits. These include increased metabolic stability, enhanced lipophilicity (which can improve transport to the target site), and altered acidity or basicity, all of which can lead to more potent and selective herbicides, insecticides, and fungicides.[1][4] Consequently, a significant portion of modern crop protection products contains fluorine, underscoring its importance in addressing global food security challenges.[5][6][7]
This guide provides detailed application notes and step-by-step protocols for the synthesis of key fluorinated agrochemicals and essential building blocks. The methodologies presented are grounded in established literature and patents, offering researchers, scientists, and drug development professionals a practical resource for laboratory-scale synthesis.
I. Synthesis of Key Fluorinated Building Blocks
The synthesis of many complex fluorinated agrochemicals relies on the use of strategically fluorinated intermediates, often referred to as building blocks.[4][8] This approach is often more cost-effective and synthetically feasible than late-stage fluorination.[4] A prime example is 2,3-dichloro-5-(trifluoromethyl)pyridine, a crucial intermediate for several high-value agrochemicals.
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Objective: To synthesize the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine. This multi-step process involves chlorination followed by fluorination.
Causality of Experimental Choices: This protocol follows a common industrial route where a readily available starting material is first exhaustively chlorinated and then subjected to a halogen exchange (Halex) reaction to introduce fluorine. Antimony trichloride is used as a catalyst for the on-ring chlorination, and anhydrous hydrogen fluoride (HF) is a powerful and cost-effective fluorinating agent for the trichloromethyl group.
Experimental Workflow Diagram:
Caption: Synthesis workflow for 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
Chlorine gas (Cl₂)
-
Antimony trichloride (SbCl₃)
-
Anhydrous Hydrogen Fluoride (HF)
-
Sodium bicarbonate solution (5%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Reaction vessel with heating and stirring capabilities
-
Fluorination reactor
-
Distillation apparatus
Procedure:
-
Chlorination of the Methyl Group:
-
Charge the reaction vessel with 2-chloro-5-(chloromethyl)pyridine.
-
Heat the vessel while introducing chlorine gas.
-
Continue the reaction until the starting material is consumed, yielding 2-chloro-5-(trichloromethyl)pyridine.[9]
-
-
On-Ring Chlorination:
-
Transfer the 2-chloro-5-(trichloromethyl)pyridine to a suitable vessel.
-
Add antimony trichloride as a catalyst.
-
Introduce chlorine gas to effect chlorination on the pyridine ring, producing 2,3-dichloro-5-(trichloromethyl)pyridine.[9]
-
-
Fluorination:
-
Transfer the 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor.
-
Carefully add anhydrous hydrogen fluoride.
-
Heat the reactor to 120-135°C to facilitate the chlorine-fluorine exchange.[9]
-
-
Work-up and Purification:
-
After the reaction is complete, carefully neutralize the excess HF with a sodium bicarbonate solution.
-
Wash the resulting organic phase with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the crude product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[5][9]
-
Self-Validation: The purity of the final product can be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS). The expected boiling point is approximately 188.5°C at 760 mmHg.[1]
II. Herbicides
Fluorinated compounds are prominent in the herbicide market due to their high efficacy and selectivity. Trifluralin is a classic example of a dinitroaniline herbicide that relies on a trifluoromethyl group for its activity.
Protocol 2: Synthesis of Trifluralin
Objective: To synthesize the herbicide Trifluralin from 4-chloro-3,5-dinitrobenzotrifluoride.
Causality of Experimental Choices: This synthesis is a nucleophilic aromatic substitution reaction. The two nitro groups strongly activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by di-n-propylamine. The reaction is typically carried out in an aqueous medium, and the pH is controlled to ensure the amine is sufficiently nucleophilic. Vitamin C is added as a nitrosamine inhibitor.[10]
Experimental Workflow Diagram:
Caption: Synthesis workflow for Fipronil.
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
-
Dibromoacetic acid
-
Boric acid
-
Chlorobenzene
-
Aqueous hydrogen peroxide (50%)
-
Reaction vessel with cooling and stirring capabilities
-
Purification apparatus (e.g., for crystallization)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a mixture of dibromoacetic acid, chlorobenzene, and a catalytic amount of boric acid.
-
Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to the mixture.
-
Slowly add aqueous hydrogen peroxide (50%) to the cooled mixture while stirring.
-
Continue stirring the reaction mass for approximately 20-23 hours at 15-20°C. [8][11]3. Isolation and Purification:
-
After the reaction is complete, perform a work-up procedure to isolate the crude Fipronil.
-
The crude product can be purified by recrystallization from a suitable solvent like chlorobenzene to obtain high-purity Fipronil (>96%). [8] Self-Validation: The purity of the final product can be determined by HPLC. The structure can be confirmed by NMR and MS analysis.
-
Protocol 4: Synthesis of Flonicamid
Objective: To synthesize the pyridinecarboxamide insecticide Flonicamid from 4-trifluoromethylnicotinic acid.
Causality of Experimental Choices: This is a two-step, one-pot synthesis involving the conversion of a carboxylic acid to a more reactive acyl chloride, followed by amidation. Thionyl chloride or triphosgene are effective reagents for forming the acyl chloride. The subsequent reaction with aminoacetonitrile hydrochloride in the presence of a base (like sodium carbonate or sodium hydroxide) yields the final amide product. [6][12] Experimental Workflow Diagram:
Caption: Synthesis workflow for Flonicamid.
Materials:
-
4-trifluoromethylnicotinic acid
-
Acylating chlorination reagent (e.g., thionyl chloride or triphosgene)
-
Toluene
-
N,N-dimethylformamide (DMF) (catalyst)
-
Aminoacetonitrile hydrochloride
-
Sodium carbonate or sodium bicarbonate
-
Water
-
Reaction flasks with stirring and temperature control
Procedure:
-
Preparation of 4-trifluoromethylnicotinoyl chloride:
-
In a flask, charge 4-trifluoromethylnicotinic acid (0.2 mol), an acylating agent (e.g., thionyl chloride, 0.24 mol), a catalytic amount of DMF, and toluene.
-
Heat the mixture with stirring to 70-80°C for 5 hours to prepare a toluene solution of 4-trifluoromethylnicotinoyl chloride. [6][12]2. Amidation Reaction:
-
In a separate flask, dissolve sodium carbonate (0.23 mol) and aminoacetonitrile hydrochloride (0.23 mol) in water.
-
Add the prepared toluene solution of 4-trifluoromethylnicotinoyl chloride to this aqueous solution at 20°C.
-
Allow the reaction to proceed for 2 hours. [12]3. Product Isolation:
-
Filter the resulting solid product.
-
Wash the filter cake with water and dry to obtain Flonicamid as a white solid. [6][12] Self-Validation: The product's identity can be confirmed by standard analytical techniques (NMR, MS, IR). Purity should be assessed by HPLC, with expected purity being >99%. [6][12]
-
IV. Fungicides
The introduction of fluorinated groups has led to the development of highly effective fungicides with novel modes of action. Benzovindiflupyr is a modern example of a succinate dehydrogenase inhibitor (SDHI) fungicide.
Application Note: Synthesis of Benzovindiflupyr
The synthesis of Benzovindiflupyr is a multi-step process that involves the preparation of two key fragments: a substituted pyrazole carboxylic acid and a specific fluorinated aniline derivative, followed by their coupling. While a detailed, single-pot protocol is proprietary, the general synthetic strategy can be outlined.
Synthetic Strategy Overview:
-
Preparation of the Pyrazole Fragment: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid fragment is a common moiety in many SDHI fungicides. Its synthesis often starts from precursors containing a difluoromethyl group.
-
Synthesis of the Aniline Moiety: The complex aniline portion of Benzovindiflupyr is synthesized from precursors like 2-amino-6-nitrobenzoic acid. The synthesis involves a Diels-Alder reaction to construct the bicyclic core. [13]3. Amide Coupling: The final step is the coupling of the pyrazole carboxylic acid (or its activated form, like an acyl chloride) with the aniline fragment to form the amide bond, yielding Benzovindiflupyr.
Workflow Logic Diagram:
Caption: General synthetic logic for Benzovindiflupyr.
Due to the complexity and proprietary nature of the full synthesis, a detailed, step-by-step protocol is not readily available in the public domain. However, researchers can refer to the patent literature and scientific publications for more detailed insights into the synthesis of the individual fragments. [13][14]
Conclusion
The protocols and notes provided in this guide illustrate the practical synthesis of several key fluorinated agrochemicals. The strategic use of fluorinated building blocks and the application of fundamental organic reactions like nucleophilic aromatic substitution, oxidation, and amidation are central to accessing these complex and valuable molecules. It is imperative that all synthetic procedures are carried out with appropriate safety precautions in a well-ventilated fume hood, especially when handling hazardous reagents like anhydrous hydrogen fluoride and chlorine gas. The self-validation steps outlined are crucial for ensuring the identity and purity of the synthesized compounds, which is paramount for reliable biological testing and further research.
References
- The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. PubMed.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. ScienceDirect.
- The unique role of fluorine in the design of active ingredients for modern crop protection. Wiley Online Library.
- The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate.
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Google Patents.
- Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd.
- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL.
- Synthesis method of flonicamid. Google Patents.
- Process for synthesis of fipronil. Google Patents.
- Synthesis method of flonicamid. Patsnap.
- Process for synthesis of fipronil. Google Patents.
- Synthesis method of trifluralin. Patsnap.
- PROCESS FOR SYNTHESIS OF FIPRONIL. Google Patents.
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed.
- Trifluralin Manufacture and Properties. Scribd.
- Organofluorine chemistry. Wikipedia.
- Current Trends in the Design of Fluorine-Containing Agrochemicals. ResearchGate.
- Discovery and synthesis of crop protection products. DOKUMEN.PUB.
- Intermediate of benzovindiflupyr and preparation method and application thereof. Google Patents.
Sources
- 1. scribd.com [scribd.com]
- 2. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 3. scribd.com [scribd.com]
- 4. nbinno.com [nbinno.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 7. homework.study.com [homework.study.com]
- 8. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 9. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 10. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 11. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 12. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 13. dokumen.pub [dokumen.pub]
- 14. CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Fluorophenoxy)-4-methylaniline
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on the purification of 2-(2-Fluorophenoxy)-4-methylaniline. This resource is structured to address common challenges and frequently asked questions, ensuring you have the necessary information to achieve high purity for your research and development needs.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My purified this compound is discolored (yellow or brown). What is the cause and how can I resolve this?
Discoloration in aniline compounds like this compound is typically due to the formation of colored oxidation products and polymers.[1] This degradation can occur over time, especially with exposure to air and light. While minor discoloration may not impact all subsequent reactions, high-purity applications require the removal of these impurities.
Recommended Solutions:
-
Vacuum Distillation: This is a highly effective method for removing non-volatile polymeric impurities and colored materials.[1]
-
Column Chromatography: Using silica gel chromatography can separate the desired aniline from colored impurities.[1]
-
Recrystallization: If the compound is a solid at room temperature, recrystallization can be an effective purification technique.[1]
Issue 2: I'm observing multiple spots on my TLC analysis after synthesis. What are the likely impurities?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the presence of impurities. For a compound like this compound, which is likely synthesized via a nucleophilic aromatic substitution or an Ullmann condensation, common impurities include:
-
Unreacted Starting Materials: Residual 2-fluoro-bromobenzene (or other halo-substituted precursor) and 4-methylaniline.
-
Side Products: Depending on the reaction conditions, side products from self-coupling of starting materials or other unintended reactions can occur.
-
Over-alkylation Products: If any alkylating agents are present, N-alkylation of the aniline can lead to secondary or tertiary amine byproducts.[1]
Issue 3: My column chromatography purification is resulting in poor separation and tailing peaks. How can I improve this?
Poor separation and peak tailing during silica gel chromatography of basic compounds like anilines are common problems. This is often due to the acidic nature of the silanol groups on the silica surface, which can strongly and sometimes irreversibly bind to the basic amine.
Troubleshooting Steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] You can systematically vary the ratio to achieve better separation. A gradient elution, where the polarity is gradually increased, can also be very effective.[1]
-
Neutralize the Stationary Phase: To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) to your eluent.[2] This will compete with your product for the acidic sites on the silica, leading to sharper peaks and improved recovery.
-
Check the Stationary Phase: Ensure you are using silica gel of an appropriate mesh size (e.g., 230-400 mesh) and that the column is packed uniformly to prevent channeling.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify crude this compound?
A decision on the best purification strategy depends on the nature of the impurities and the desired final purity. The following workflow can guide your choice:
Caption: A decision tree for selecting an appropriate purification method.
Q2: How do I select a suitable solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound has low solubility at room temperature but high solubility at the solvent's boiling point.[3]
Solvent Selection Protocol:
-
Place a small amount of your crude product into several test tubes.
-
Add a few drops of a different solvent to each test tube.
-
If the compound dissolves immediately at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is insoluble, gently heat the test tube. If it dissolves when hot, this is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
Common Recrystallization Solvents (in order of decreasing polarity):
| Solvent | Boiling Point (°C) | Notes |
| Water | 100 | Unlikely to be a good single solvent for this compound. |
| Ethanol | 78 | A common choice for many organic compounds. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82 | Another good option for moderately polar compounds. |
| Ethyl Acetate | 77 | A versatile solvent for a range of polarities. |
| Toluene | 111 | Good for less polar compounds. |
| Hexane/Heptane | 69 / 98 | Good for non-polar compounds, often used as an anti-solvent. |
A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective if a single solvent is not ideal.[3]
Q3: Can you provide a starting protocol for column chromatography?
This protocol is a general starting point and should be optimized based on TLC analysis.
Step-by-Step Column Chromatography Protocol:
-
Eluent Selection: Start with a low polarity eluent such as 5% ethyl acetate in hexane. Run a TLC to determine the Rf of your compound. Adjust the solvent ratio until the Rf is approximately 0.2-0.3.[4] Add 0.1-1% triethylamine to the eluent to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent and pour it into your column.[1] Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your eluent) and carefully load it onto the top of the silica bed.[1]
-
Elution: Add the eluent to the column and begin collecting fractions.[1]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.[1]
Caption: Separation of compounds by polarity during column chromatography.
Q4: What are the key safety precautions when handling this compound?
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Disposal: Dispose of chemical waste in accordance with your institution's guidelines.
References
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylaniline. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
CHEMISTRY. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Methylaniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Medium. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
-
National Center for Biotechnology Information. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
PubMed. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
protocols.io. (2023, October 18). Antibody Purification and Labeling V.1. Retrieved from [Link]
-
MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]
Sources
common side reactions in the synthesis of diaryl ethers and their prevention
Diaryl Ether Synthesis Technical Support Center
Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-O bond formation. Diaryl ethers are crucial structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] However, their synthesis is often plagued by side reactions that can diminish yields and complicate purification.
This resource provides in-depth, field-proven insights into troubleshooting the two most powerful methods for diaryl ether synthesis: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.[2][4] We will move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve common experimental challenges.
Troubleshooting Guide: Common Issues & Solutions (Q&A)
This section directly addresses the most frequent problems encountered during diaryl ether synthesis. Each answer is structured to explain the root cause of the issue and provide actionable, evidence-based solutions.
Problem 1: Low Yield or No Reaction
Q: My diaryl ether synthesis is resulting in very low yields or no product at all. What are the most likely causes and how can I systematically troubleshoot this?
A: This is a common yet multifaceted problem. The solution requires a systematic evaluation of your reaction parameters, as several factors could be responsible.
For Ullmann Condensation:
-
Cause 1: Inactive Copper Catalyst: Traditional Ullmann reactions often required harsh conditions (temperatures >200°C) and stoichiometric copper.[5][6] Modern, milder methods rely on a soluble and catalytically active Cu(I) species. Your copper source might be oxidized (Cu(II)) or insoluble.
-
Solution: Use a reliable Cu(I) source like CuI. If using copper powder, ensure it is activated (e.g., by reduction of copper sulfate with zinc).[5] Consider using a ligand to solubilize and activate the copper catalyst. N,N-dimethylglycine is a highly effective and inexpensive ligand for this purpose.[7][8]
-
-
Cause 2: Inappropriate Base or Solvent: The choice of base is critical. Strong bases like Cs₂CO₃ or K₃PO₄ are often required.[7] The presence of water can deactivate the base, halting the reaction.[6][7] High-boiling polar solvents like DMF or NMP are traditional choices, but can be difficult to remove.[5]
-
Solution: Ensure your base is anhydrous. Drying agents like molecular sieves can be beneficial.[7] Screen different bases; what works for one substrate pair may not work for another. While traditional solvents are effective, consider alternatives like toluene or dioxane in modern ligand-accelerated Ullmann reactions.[4]
-
For Buchwald-Hartwig C-O Coupling:
-
Cause 1: Inactive Palladium Catalyst: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[9] If your reaction is not performed under strictly inert conditions, the catalyst can be oxidized and rendered inactive.
-
Solution: Ensure your solvent is thoroughly degassed and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen). Using a pre-catalyst, which is a stable Pd(II) source that readily forms the active Pd(0) species in situ, can lead to more reproducible results than using sources like Pd(OAc)₂.[10][11]
-
-
Cause 2: Incorrect Ligand Choice: The ligand is arguably the most critical component in a Buchwald-Hartwig reaction. It stabilizes the palladium center, promotes oxidative addition and reductive elimination, and influences the overall reaction rate and selectivity.[12][13]
Problem 2: Significant Homocoupling of the Aryl Halide
Q: I am observing a significant amount of biaryl byproduct, resulting from the homocoupling of my aryl halide. How can I suppress this side reaction?
A: Biaryl formation is a common side reaction in both Ullmann and Buchwald-Hartwig couplings.[15] It arises from the coupling of two molecules of the aryl halide.
-
Mechanism Insight: In the Ullmann reaction, this occurs when an organocopper intermediate reacts with a second molecule of aryl halide.[16] In palladium-catalyzed reactions, it can happen through various pathways, often involving the oxidative addition of two aryl halides to the palladium center.
-
Preventative Measures:
-
Lower the Temperature: Both Ullmann and Buchwald-Hartwig reactions are temperature-sensitive. Homocoupling often becomes more prevalent at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize the Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can disfavor side reactions. High local concentrations of the active catalyst can promote homocoupling.
-
Ligand Modification (Buchwald-Hartwig): The choice of ligand has a profound impact. Very bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling.
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain a low concentration of this reactant, thereby minimizing the rate of the bimolecular homocoupling reaction relative to the desired cross-coupling.
-
Problem 3: Reduction of the Aryl Halide (Hydrodehalogenation)
Q: My mass spectrum analysis shows a significant peak corresponding to the arene byproduct, where the halogen on my starting material has been replaced by hydrogen. What is causing this hydrodehalogenation, and how can I prevent it?
A: Hydrodehalogenation is a particularly common and frustrating side reaction in palladium-catalyzed couplings like the Buchwald-Hartwig reaction.[17][18]
-
Mechanism Insight: This side reaction can occur when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H species can then react with the aryl halide in a competing catalytic cycle to produce the arene and regenerate the palladium catalyst. Another pathway involves β-hydride elimination from the palladium alkoxide intermediate, which can also lead to the formation of a Pd-H species.[14][19]
-
Preventative Measures:
-
Choice of Base and Solvent: The formation of Pd-H species is often influenced by the base and solvent. For instance, using a hindered base like sodium tert-butoxide can sometimes lead to β-hydride elimination. If you observe significant hydrodehalogenation, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.
-
Ligand Selection: The ligand plays a crucial role in preventing hydrodehalogenation. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, which outcompetes the pathways leading to the formation of Pd-H species.[14]
-
Moisture Control: Ensure your reaction is rigorously dry. Water can be a source of protons that contribute to the formation of Pd-H species.
-
FAQs: Deeper Insights into Diaryl Ether Synthesis
Q: What are the fundamental differences in troubleshooting Ullmann vs. Buchwald-Hartwig C-O coupling reactions?
A: The core differences lie in the catalyst system and its sensitivities.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Key Sensitivity | Catalyst activity (oxidation state, solubility) | Oxygen sensitivity, ligand performance |
| Common Failure Mode | Inactive catalyst, poor base choice | Catalyst deactivation, incorrect ligand |
| Troubleshooting Focus | Cu source, ligands (e.g., amino acids), anhydrous conditions | Inert atmosphere, ligand screening, pre-catalyst choice |
Q: How do I select the right ligand for a Buchwald-Hartwig C-O coupling reaction?
A: Ligand selection is substrate-dependent, but there are general guidelines. Bulky, electron-rich phosphine ligands are the state-of-the-art for C-O coupling.[12] The steric bulk helps to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The electron-donating nature of the ligand makes the palladium center more electron-rich, which also facilitates this key step. A good starting point is to screen a small number of commercially available, well-established ligands (e.g., those from the Buchwald or Hartwig ligand families).
Q: Can you provide a general, robust protocol for a Buchwald-Hartwig diaryl ether synthesis?
A: The following protocol is a good starting point for many substrate combinations. However, optimization of the ligand, base, and temperature may be necessary.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%)
-
tBuXPhos ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst, ligand, and NaOtBu to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide and phenol to the vial.
-
Solvent Addition: Add the anhydrous, degassed toluene.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 16-24 hours. The progress can be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry: Diagrams and Workflows
Catalytic Cycle and Side Reactions
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig C-O coupling and highlights where the common side reactions of hydrodehalogenation and homocoupling can occur.
Caption: Buchwald-Hartwig catalytic cycle with key side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to follow when troubleshooting a failed or low-yielding diaryl ether synthesis.
Caption: A decision tree for troubleshooting diaryl ether synthesis.
References
-
Buchwald–Hartwig amination - Wikipedia . This article provides a general overview of the Buchwald-Hartwig amination, including its mechanism and potential side reactions like beta-hydride elimination. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . This paper discusses the screening of various ligands for the Ullmann diaryl ether synthesis and the importance of reaction conditions, such as the choice of base and the need for anhydrous conditions. Available at: [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry . A review article discussing various aspects of palladium-catalyzed cross-coupling reactions, including side reactions. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water . This article details a method to overcome the hydrodehalogenation side reaction in Buchwald-Hartwig aminations. Available at: [Link]
-
Palladium-catalyzed C-N and C-O cross-coupling reactions . A dissertation that provides detailed mechanistic insights into palladium-catalyzed C-O coupling, including the role of ligands in minimizing side reactions like beta-hydride elimination. Available at: [Link]
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal . A resource that highlights the importance of bulky, electron-rich phosphine ligands for successful palladium-catalyzed diaryl ether synthesis. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes . This paper discusses the use of NHC-palladium complexes in catalysis and mentions the side reaction of catalytic dehalogenation. Available at: [Link]
-
How to minimize side products of this reaction : r/OrganicChemistry . A discussion forum where chemists share practical advice on minimizing side reactions in organic synthesis. Available at: [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation . A review on the advances in palladium-catalyzed cross-coupling of C-O electrophiles, emphasizing the role of ligands. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . A general overview of the Buchwald-Hartwig reaction. Available at: [Link]
-
Ullmann condensation - Wikipedia . This article provides an overview of the Ullmann condensation, including its traditional high-temperature conditions and the use of polar solvents. Available at: [Link]
-
The Ullmann Ether Condensation - ResearchGate . A research article providing context on the importance and applications of diaryl ethers. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry . A discussion forum where chemists suggest using pre-catalysts for more reliable Buchwald-Hartwig reactions. Available at: [Link]
-
Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC - NIH . This article discusses challenges in ether synthesis, providing context for the importance of robust methods. Available at: [Link]
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI . A book chapter that reviews various methods for diaryl ether synthesis, including Ullmann and Buchwald-Hartwig reactions. Available at: [Link]
-
Ullmann Condensation - SynArchive . A brief overview of the Ullmann condensation. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal . This resource describes the mechanism of the Ullmann reaction, including the formation of biaryl byproducts. Available at: [Link]
-
Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Publishing . A review highlighting the importance of the diaryl ether moiety in various fields. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications . An article discussing catalyst loading in palladium-catalyzed reactions. Available at: [Link]
-
Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books . A book chapter providing a comprehensive overview of diaryl ether synthesis methods. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts . An educational resource explaining the fundamentals of palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed . This publication describes the use of N,N-dimethylglycine as a ligand in Ullmann couplings. Available at: [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo - askIITians . An educational resource outlining the limitations of the Williamson ether synthesis, providing context for the need for modern methods. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . A document from the ACS Green Chemistry Institute discussing solvent choices for Buchwald-Hartwig reactions. Available at: [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC . A review article that discusses the mechanism of Ullmann homocoupling reactions. Available at: [Link]
-
Diaryl ether formation in the synthesis of natural products | Request PDF - ResearchGate . A review on the application of diaryl ether synthesis in natural product chemistry. Available at: [Link]
-
Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction . A book chapter covering homocoupling reactions in biaryl synthesis. Available at: [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH . This article provides detailed information on the Ullmann reaction, including traditional conditions and modern improvements. Available at: [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications . This paper discusses alternative ether synthesis methods, providing context for the utility of cross-coupling reactions. Available at: [Link]
-
Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook - Lumen Learning . An educational resource summarizing various organic reactions, including those relevant to ether synthesis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 3. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 8. Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 13. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 15. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for the synthesis of 2-(2-Fluorophenoxy)-4-methylaniline
[1][2]
Status: Operational | Tier: Level 3 (Process Optimization) Document ID: TSC-OPT-2F4M-2026 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1][2]
Process Overview & Chemistry Logic
This synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Nitro Reduction.[1][2] The primary challenge lies in balancing the reactivity of the deactivated aryl chloride with the stability of the aryl fluoride during reduction.
The Synthetic Pathway[3][4][5][6][7]
-
Step 1 (Ether Coupling): Reaction of 4-Chloro-3-nitrotoluene (Electrophile) with 2-Fluorophenol (Nucleophile) to form the nitro-ether intermediate.[1][2]
-
Step 2 (Reduction): Hydrogenation of the nitro group to the target aniline, preserving the fluorine atom.
Caption: Figure 1. Two-step synthetic workflow for this compound.
Critical Parameter Optimization (Troubleshooting Guides)
Module A: The SNAr Coupling (Ether Formation)
Reaction: 4-Chloro-3-nitrotoluene + 2-Fluorophenol
The nitro group at the ortho position activates the chlorine for displacement.[3][4] However, the para-methyl group is weakly deactivating, making this reaction slower than a standard o-chloronitrobenzene coupling.
Ticket #101: Low Conversion / Stalled Reaction
User Issue: "The reaction stalls at 60-70% conversion even after 12 hours at 80°C."
Root Cause Analysis:
-
Solvent Wetness: Water in DMF/DMSO poisons the SNAr reaction by solvating the phenoxide anion (reducing nucleophilicity) and competing for the electrophile (hydrolysis to nitrophenol).
-
Base Particle Size: Granular K2CO3 has low surface area, limiting the formation of the active potassium phenoxide species.
-
Temperature Threshold: The methyl group deactivates the ring; 80°C may be insufficient activation energy.
Optimization Protocol:
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
|---|---|---|---|
| Solvent | DMF (Reagent Grade) | Anhydrous DMF or NMP | Water content must be <0.05%.[1][2] Water halts SNAr kinetics.[2] |
| Base | Granular K2CO3 | Micronized (Powdered) K2CO3 | Increases surface area for rapid deprotonation of phenol. |
| Temperature | 80°C | 100°C - 110°C | Overcomes the electronic push of the p-methyl group. |
| Stoichiometry | 1:1 Ratio | 1.1 eq 2-Fluorophenol | Slight excess drives kinetics to completion.[1][2] |
Actionable Fix:
Switch to N-Methyl-2-pyrrolidone (NMP) as solvent for higher thermal stability. Use 1.2 eq of Powdered K2CO3 . Increase temperature to 105°C . Monitor by HPLC; if hydrolysis impurities appear (>2%), ensure system is under Nitrogen atmosphere.
Module B: The Nitro Reduction
Reaction: Nitro Intermediate + [H]
Critical Risk: Hydrodefluorination. The fluorine atom on the phenoxy ring is susceptible to cleavage under aggressive hydrogenation conditions (e.g., Pd/C at high temp), leading to the des-fluoro impurity (2-phenoxy-4-methylaniline).
Ticket #205: Defluorinated Impurity Observed
User Issue: "I see a 5-10% impurity with M-18 mass (loss of Fluorine) after hydrogenation with Pd/C."
Root Cause Analysis: Palladium is excellent for activating C-H and C-X bonds. In the presence of H2, Pd can insert into the C-F bond, especially if the ring is electron-deficient or if reaction times are prolonged.
Optimization Protocol:
| Method | Suitability | Notes |
| H2 + Pd/C | ⚠️ High Risk | Not Recommended. High risk of C-F cleavage.[1][2] |
| H2 + Pt/C (Sulfided) | ✅ Recommended | Sulfided Platinum is "poisoned" to prevent dehalogenation while effectively reducing nitro groups. |
| Fe / NH4Cl | ✅ Robust | Classic Bechamp reduction. Zero risk of defluorination. Messy workup on scale. |
| Hydrazine + FeCl3/C | ✅ High Selectivity | Mild transfer hydrogenation.[2] Excellent for halogenated aromatics.[1][2] |
Actionable Fix (The "Golden" Standard):
Method A (Catalytic): Use 5% Pt/C (sulfided) at 3-5 bar H2 pressure in Methanol/THF.[1][2] This catalyst specifically suppresses hydrogenolysis of aryl halides.
Method B (Chemical - Small Scale): Use Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq) in Ethanol/Water (3:1) at reflux (70°C). This is chemically incapable of breaking the C-F bond.
Impurity Profiling & Logic Map
Use this diagram to identify the source of impurities based on LC-MS data.
Caption: Figure 2. Troubleshooting logic for impurity identification in this compound synthesis.
Frequently Asked Questions (FAQ)
Q1: Can I use Cs₂CO₃ instead of K₂CO₃ for the SNAr step? A: Yes, Cesium Carbonate is more soluble in organic solvents and often accelerates SNAr reactions due to the "Cesium Effect." However, it is significantly more expensive. For this specific substrate (activated by nitro), micronized K₂CO₃ is usually sufficient and more cost-effective.[1][2] Use Cs₂CO₃ only if the reaction fails to reach >90% conversion at 110°C.
Q2: My product is turning dark brown upon storage. Why? A: Anilines are prone to oxidation. The 2-fluorophenoxy group is electron-donating (via resonance of oxygen), making the aniline electron-rich and susceptible to air oxidation.[1]
-
Solution: Store the product as a Hydrochloride salt (HCl) . Dissolve the free base in EtOAc and treat with 4M HCl in Dioxane to precipitate the stable salt. Store under Argon at 4°C.
Q3: Is the order of addition important in Step 1? A: Yes. Do not mix the 4-Chloro-3-nitrotoluene and base alone at high heat; this can lead to self-condensation or degradation.[1][2]
-
Protocol: Dissolve 2-Fluorophenol in the solvent, add the Base, stir for 15 mins to form the phenoxide, then add the 4-Chloro-3-nitrotoluene.
References
-
SNAr Optimization: "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PubMed Central, 2020. (Provides context on activating groups and solvent effects).
-
Nitro Reduction Selectivity: "Metal fluoride promoted catalytic hydrogenation of aromatic nitro compounds over RANEY® Ni." ResearchGate, 2025. (Discusses strategies to prevent dehalogenation).
-
Chemical Properties: "4-Chloro-3-nitrotoluene Reactivity Profile." PubChem, National Library of Medicine.
-
Target Molecule Data: "this compound (CAS 946774-17-0)."[1][2][5] ChemicalBook.[1][2]
Sources
- 1. 4-(4-Aminophenoxy)-N-methylpicolinamide | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-4-methylthio-1-nitrobenzene | C7H6FNO2S | CID 59177191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 946774-17-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
stability issues and proper storage of 2-(2-Fluorophenoxy)-4-methylaniline
Compound ID: 2-(2-Fluorophenoxy)-4-methylaniline CAS: 946774-17-0 (Representative) Chemical Class: Diaryl Ether / Substituted Aniline
Introduction: The Stability Paradox
Welcome to the technical support guide for This compound .
This compound presents a specific stability paradox common to electron-rich aromatic amines. The 2-fluorophenoxy substituent acts as an electron-donating group (via resonance) to the central aniline ring, significantly increasing the electron density at the nitrogen atom. While this makes the compound a potent nucleophile for your synthesis (e.g., in cross-coupling or amide formation), it simultaneously lowers its oxidation potential.
The Result: This molecule is thermodynamically primed to donate electrons to atmospheric oxygen, leading to rapid degradation (browning) if not handled with rigorous exclusion of air and light.
Module 1: Critical Storage Protocols
The "Golden Rule" of Aniline Storage
Do not treat this compound like a standard bench reagent. Its shelf-life is directly correlated to the exclusion of three variables: Oxygen, Heat, and Light.
Storage Decision Matrix
Follow this logic flow to determine the optimal storage condition for your specific sample state.
Figure 1: Decision matrix for maximizing shelf-life based on physical state. Note that oils have higher diffusion rates for oxygen than crystalline solids, necessitating colder storage.
Detailed Storage Specifications
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C (Solid)-20°C (Oil/Solution) | Lowers kinetic energy, significantly slowing the rate of auto-oxidation (Arrhenius equation). |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the substance. Nitrogen is acceptable but requires thorough sparging if the compound is in solution. |
| Container | Amber Glass | Blocks UV/Visible light which catalyzes the photo-oxidation of the amine to nitro/nitroso species. |
| Seal | Parafilm + Teflon Tape | Prevents moisture ingress. Hygroscopicity can lead to hydrolysis or hydrate formation, altering stoichiometry. |
Module 2: Troubleshooting & FAQs
This section addresses specific anomalies reported by users during synthesis or analysis.
Issue 1: "My sample has turned from off-white to dark brown/black."
Diagnosis: Oxidative Degradation. This is the most common failure mode. The primary amine (-NH2) oxidizes to form radical cations, which then couple to form hydrazine-like dimers or polymerized "aniline blacks" (complex quinone imines).
-
Is it usable?
Issue 2: "The melting point is lower than the literature value (e.g., <45°C)."
Diagnosis: Impurity Depression or Solvation.
-
Cause A: Oxidation products (even in small amounts) act as impurities, depressing the melting point (freezing point depression).
-
Cause B: Retained solvent. The phenoxy ether moiety is lipophilic and can trap solvents like dichloromethane or ethyl acetate in the crystal lattice.
-
Action: Dry under high vacuum (0.1 mmHg) for 4 hours. If MP remains low, recrystallize.
Issue 3: "I see an extra peak in the LC-MS (+16 or +14 mass)."
Diagnosis: N-Oxidation or Methylation.
-
+16 Da: Formation of the N-oxide or hydroxylamine species (Ar-NH-OH), a common artifact of air exposure.
-
+14 Da: If stored in methanol, trace methylation can occur over long periods, though rare without catalysis.
Module 3: Recovery & Purification Protocol
If your compound has degraded (brown/black), use this Acid-Base Extraction method. It relies on the basicity of the amine to separate it from neutral oxidation byproducts (tars/polymers).
Workflow Diagram: Acid-Base Rescue
Figure 2: Purification logic utilizing the basicity of the aniline nitrogen to isolate the product from neutral oxidation impurities.
Step-by-Step Recovery Protocol
-
Dissolution: Dissolve the crude/degraded material in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of compound.
-
Acid Extraction: Transfer to a separatory funnel. Add 1M HCl (1.2 equivalents). Shake vigorously.
-
Mechanism: The amine is protonated to form the water-soluble hydrochloride salt (
). The neutral oxidation tars remain in the organic layer.
-
-
Separation: Drain the aqueous layer (bottom) into a clean flask. Keep the organic layer? No. The brown color usually stays in the organic layer. Discard it.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated
until the pH reaches ~10.-
Observation: The solution will become cloudy as the free amine precipitates/oils out.
-
-
Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc (2x).
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Result: You should recover an off-white to pale yellow solid/oil.
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 2-Phenoxyaniline (Analogous Structure). Retrieved from
-
PubChem. (n.d.).[2] Aniline Compound Summary: Stability and Storage. National Center for Biotechnology Information. Retrieved from
-
BenchChem. (2025).[3] Preventing oxidation of aniline derivatives during storage. Retrieved from
-
ChemicalBook. (2024). This compound Properties and CAS Data. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Technical Support Center: Managing Byproducts in the Synthesis of Fluorinated Anilines
Welcome to the Technical Support Center for the synthesis of fluorinated anilines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during these critical synthetic transformations. Fluorinated anilines are vital building blocks in the pharmaceutical and agrochemical industries, and ensuring their purity is paramount for downstream applications.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive understanding of the underlying chemistry to help you minimize impurities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1: I'm observing significant amounts of diaryl ether byproducts in my SNAr reaction to produce a fluoroaniline. What is causing this and how can I prevent it?
A1: Diaryl ether formation is a common side reaction in SNAr syntheses, particularly when attempting to introduce an amino group using a protected amine or ammonia equivalent in the presence of residual water or when the reaction is carried out at elevated temperatures.[3][4] The mechanism involves the nucleophilic attack of a hydroxide or alkoxide ion (if an alcohol is present as a solvent or impurity) on the electron-deficient aryl fluoride, leading to an undesired ether linkage.
Causality and Prevention:
-
Moisture Control: Rigorously dry all solvents and reagents. The presence of water can lead to the formation of phenolic intermediates, which can then react with the starting aryl fluoride to form diaryl ethers.
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are commonly used to facilitate SNAr reactions.[5] However, ensure they are anhydrous. Toluene can also be a suitable solvent, and its use may reduce the propensity for certain side reactions.[6]
-
Base Selection: The choice of base is critical. While strong bases are often required, they can also promote the formation of phenolic species. Consider using a milder base or a carefully controlled stoichiometry of a stronger base like potassium carbonate or cesium carbonate.[3]
-
Temperature Management: High reaction temperatures can accelerate the rate of diaryl ether formation. Optimize the temperature to find a balance between a reasonable reaction rate for the desired amination and minimizing the formation of the diaryl ether byproduct.
Category 2: Challenges in the Balz-Schiemann Reaction
Q2: My Balz-Schiemann reaction is producing a significant amount of tarry residue and the yield of my desired fluoroaniline is low. What are the likely causes?
A2: The Balz-Schiemann reaction, a cornerstone for synthesizing aryl fluorides from anilines, proceeds through a diazonium tetrafluoroborate intermediate.[7][8] The formation of tarry byproducts and low yields are often attributed to the instability of this intermediate and competing side reactions during its thermal decomposition.[9][10]
Troubleshooting Strategies:
-
Incomplete Diazotization: Ensure the initial diazotization of the aniline is complete before adding fluoroboric acid. Unreacted aniline can participate in side reactions, leading to colored impurities.
-
Temperature Control during Decomposition: The thermal decomposition of the diazonium tetrafluoroborate salt is highly exothermic and can be difficult to control, leading to runaway reactions and the formation of complex polymeric materials.[10]
-
Recommendation: Perform the decomposition in a high-boiling inert solvent to better manage the heat evolution.[10] Gradual heating is crucial.
-
-
Alternative Fluoride Sources: While tetrafluoroborate is traditional, other fluoride sources like hexafluorophosphates (PF6⁻) and hexafluoroantimonates (SbF6⁻) have been reported to give higher yields in some cases.[11]
-
Ionic Liquids as Solvents: Recent studies have shown that using ionic liquids as the reaction medium can lead to cleaner reactions, higher yields, and reduced tar formation by providing a more controlled environment for the decomposition.[9]
Diagram: Byproduct Formation in the Balz-Schiemann Reaction
Caption: Potential side reactions in the Balz-Schiemann reaction.
Category 3: Byproducts from Reductive Processes
Q3: During the catalytic hydrogenation of a substituted nitro-fluorobenzene to the corresponding fluoroaniline, I'm observing dehalogenation byproducts. How can I suppress this?
A3: Catalytic hydrogenation is a common method for reducing nitro groups to amines.[12] However, certain catalysts, particularly palladium on carbon (Pd/C), can be highly active for the hydrogenolysis of carbon-halogen bonds, leading to the undesired removal of the fluorine substituent.[13]
Mitigation Strategies:
-
Catalyst Selection:
-
Consider using a less active catalyst for dehalogenation, such as platinum on carbon (Pt/C), which often shows higher selectivity for nitro group reduction in the presence of halogens.[13]
-
Specialized catalysts, such as sulfided platinum or catalysts with other modifiers, can also be employed to suppress hydrodehalogenation.
-
-
Reaction Conditions:
-
Temperature and Pressure: Carefully control the reaction temperature and pressure. Harsher conditions can increase the likelihood of dehalogenation.[13]
-
Hydrogen Source: Transfer hydrogenation using a hydrogen donor like ammonium formate can sometimes be a milder alternative to high-pressure hydrogen gas and may reduce the incidence of dehalogenation.[13]
-
-
Incomplete Reduction: Incomplete reduction can lead to nitroso and hydroxylamine intermediates, which can condense to form colored azo and azoxy byproducts.[13] Ensure the reaction goes to completion by monitoring with techniques like TLC or HPLC.
Table: Common Byproducts in Fluoroaniline Synthesis
| Byproduct Type | Common Synthetic Route | Formation Mechanism | Mitigation Strategy |
| Diaryl Ether | Nucleophilic Aromatic Substitution (SNAr) | Reaction of starting material with phenolic impurities.[3] | Rigorous moisture control, optimized temperature. |
| Azo/Azoxy Compounds | Catalytic Hydrogenation / Balz-Schiemann | Condensation of nitroso/hydroxylamine intermediates or diazonium coupling.[10][13] | Ensure complete reduction; controlled diazotization. |
| Dehalogenated Aniline | Catalytic Hydrogenation | Hydrogenolysis of the C-F bond.[13] | Use a more selective catalyst (e.g., Pt/C), milder conditions. |
| Over-alkylated Products | N-alkylation of fluoroaniline | Reaction of the primary amine product with excess alkylating agent.[1] | Control stoichiometry of the alkylating agent. |
Category 4: Analytical Characterization of Impurities
Q4: What are the best analytical techniques for identifying and quantifying byproducts in my crude fluoroaniline product?
A4: A multi-technique approach is often necessary for comprehensive impurity profiling. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
Comparison of Analytical Techniques:
| Technique | Principle | Strengths | Limitations |
| HPLC/LC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High sensitivity, suitable for non-volatile and thermally labile compounds.[14] | May not be suitable for very volatile impurities. |
| GC/GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. | Very high sensitivity, excellent for volatile and thermally stable compounds.[14] | Not suitable for non-volatile or thermally labile compounds without derivatization.[14] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides definitive structural elucidation of unknown impurities. ¹⁹F-NMR is highly specific for fluorine-containing compounds.[14] | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.[14] |
Workflow: Impurity Identification and Quantification
Caption: A typical workflow for impurity analysis in fluoroaniline synthesis.
Experimental Protocol: General HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for specific fluoroaniline derivatives.
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 20%) and ramp up to a higher concentration (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength where the aniline and expected impurities absorb (e.g., 254 nm). For more definitive identification, use a mass spectrometer (LC-MS).
-
Sample Preparation: Dissolve a known concentration of the crude product in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
References
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers - Benchchem.
- Application Notes and Protocols for the Purification of 4-Fluoro-N-pentylaniline - Benchchem.
- US7154006B2 - Preparation of fluorinated anilines - Google Patents.
- US4145364A - Preparation of fluorinated anilines - Google Patents.
- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega.
- Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen.
- EP0193671A1 - Separation of aniline and p-fluoroaniline - Google Patents.
- 4-Fluoroanilines: Synthesis and Decomposition | Request PDF - ResearchGate.
- Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au.
- (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- The Balz-Schiemann Reaction - Scientific Update - UK.
- minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis - Benchchem.
- Balz–Schiemann reaction - Wikipedia.
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate.
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
- Understanding 4-Fluoroaniline: Properties, Synthesis, and Procurement.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- 4-Fluoroaniline synthesis - ChemicalBook.
- Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins - PMC - NIH.
- SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
- Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines - PDF Free Download - datapdf.com.
- Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal.
- US6747175B2 - Chlorination of an aniline in a hydrofluoric medium - Google Patents.
- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange.
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - OUCI.
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate.
- ANALYTICAL METHOD SUMMARIES - Eurofins.
- method 8131 aniline and selected derivatives by gas chromatography - EPA.
- CN101624348A - Preparation method of para-fluoroaniline - Google Patents.
- CN102173995A - Synthesis method of m-fluoroaniline - Google Patents.
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers | Journal of the American Chemical Society.
- Reactions of Aniline - Chemistry Steps.
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC.
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Aniline Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance
The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. Its unique properties can profoundly influence a molecule's physicochemical and pharmacokinetic profile, often leading to enhanced therapeutic potential. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated aniline analogs, a common scaffold in a multitude of therapeutic agents. By examining key biological activities and providing supporting experimental data and methodologies, this document aims to equip researchers with the insights needed for rational drug design and lead optimization.
The Impact of Fluorination on Metabolic Stability
One of the most significant advantages of fluorination is the potential to enhance a compound's metabolic stability. The high strength of the carbon-fluorine (C-F) bond makes it less susceptible to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. This "metabolic blocking" can significantly increase a compound's half-life and bioavailability by hindering metabolism by cytochrome P450 (CYP450) enzymes.[1][2]
However, the position of the fluorine atom is a critical determinant of its effect. While fluorination can bolster stability, certain positions on the aniline ring may still be susceptible to metabolic processes, including defluorination, which can lead to the formation of reactive metabolites.[1]
Illustrative Comparison of Metabolic Stability in Human Liver Microsomes (HLM)
While direct, head-to-head quantitative data on the metabolic stability of aniline versus its simple fluorinated analogs is sparse in publicly available literature, the following table illustrates the generally observed trends in medicinal chemistry.
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | 15 |
| 2-Fluoroaniline (ortho) | 35 |
| 3-Fluoroaniline (meta) | 45 |
| 4-Fluoroaniline (para) | 25 |
This data is illustrative and based on general principles and observed trends in medicinal chemistry.[3]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a compound.
Materials:
-
Test compound (fluorinated and non-fluorinated aniline analogs)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM and phosphate buffer.
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t½) * (incubation volume / protein concentration).[4]
-
Experimental workflow for determining metabolic stability.
Influence of Fluorination on Membrane Permeability
A drug's ability to permeate cell membranes is a critical factor for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive membrane permeability. Fluorination can influence a compound's lipophilicity (logP), which in turn affects its permeability. Generally, the introduction of a fluorine atom increases lipophilicity, which can lead to enhanced membrane permeability.
Illustrative Comparison of Membrane Permeability (PAMPA)
The following table provides an illustrative comparison of the permeability coefficients (Pe) for aniline and its fluorinated analogs.
| Compound | Illustrative Permeability Coefficient (Pe) (10⁻⁶ cm/s) |
| Aniline | 1.2 |
| 4-Fluoroaniline | 3.5 |
This data is illustrative and based on general trends observed for the impact of fluorination on lipophilicity and permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a general procedure for conducting a PAMPA experiment.
Materials:
-
PAMPA plate (with a donor and acceptor well for each sample)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Control compounds (high and low permeability)
-
Plate reader (UV-Vis or LC-MS/MS for analysis)
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Preparation of Plates:
-
Fill the acceptor wells with PBS.
-
Prepare the donor solutions by diluting the test and control compounds in PBS.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time).[5]
-
Workflow for the Parallel Artificial Membrane Permeability Assay.
Fluorination's Role in Protein-Ligand Interactions and Basicity (pKa)
The introduction of fluorine can significantly alter the electronic properties of an aniline analog, which in turn affects its binding affinity to target proteins and its basicity (pKa).
Protein-Ligand Interactions:
Fluorine's high electronegativity can lead to favorable interactions within a protein's binding pocket. These can include dipole-dipole interactions, hydrogen bonds (with the C-F bond acting as a weak hydrogen bond acceptor), and interactions with aromatic residues.[6] These additional interactions can lead to increased binding affinity and potency. Furthermore, fluorination can influence the conformation of a molecule, pre-organizing it into a bioactive conformation for optimal binding.[2]
Basicity (pKa):
Fluorine is a strong electron-withdrawing group. When placed on the aniline ring, it reduces the electron density on the nitrogen atom, making the lone pair of electrons less available for protonation. This results in a lower pKa, meaning the fluorinated aniline is a weaker base.[7] This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and target engagement.
Comparison of pKa Values
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6 |
| 4-Fluoroaniline | 4.65 |
Note: While fluorine is electron-withdrawing, the pKa of 4-fluoroanilinium is very similar to that of anilinium. This is due to a combination of competing inductive and resonance effects.[7]
Impact of fluorination on key molecular properties.
Conclusion: A Balancing Act in Drug Design
The decision to incorporate fluorine into an aniline-based drug candidate is a nuanced one that requires careful consideration of the desired pharmacological profile. Fluorination offers a powerful toolkit to enhance metabolic stability, modulate membrane permeability, and improve protein-ligand interactions. However, the position of the fluorine atom is paramount, as it dictates the precise impact on the molecule's properties. A thorough understanding of the principles outlined in this guide, coupled with robust experimental validation, will enable researchers to harness the "fluorine advantage" and accelerate the development of safer and more effective medicines.
References
-
Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. PubMed. Available at: [Link]
-
Microsomal metabolism of fluoroanilines. PubMed. Available at: [Link]
-
Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available at: [Link]
-
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. ResearchGate. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. PubMed. Available at: [Link]
-
Which compound is a better base, aniline or para-fluoroaniline? Why?. Quora. Available at: [Link]
-
Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. PubMed. Available at: [Link]
-
Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. Available at: [Link]
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate. Available at: [Link]
-
Comparison of effective and membrane permeability of drugs in development of in silico model. NIH Research Festival. Available at: [Link]
-
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. PubMed. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
-
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. Available at: [Link]
-
SYNTHESIS AND STUDY OF THE BIOLOGICAL ACTIVITY OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 3-FLUORO 4-NITRO N-CHLOROACETYL ANILINE. journals.nuu.uz. Available at: [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC. Available at: [Link]
-
Comparison of CL in by the conventional method with that calculated by LESA Values represent the mean S.E. of triplicate determinations. …. ResearchGate. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed. Available at: [Link]
-
Kinase–inhibitor binding affinity prediction with pretrained graph encoder and language model. PMC. Available at: [Link]
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC. Available at: [Link]
-
Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. PubMed. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
Comparative Analysis: Pharmacokinetic Properties of Fluorophenoxy vs. Phenoxy Scaffolds
Executive Summary
In the optimization of lead compounds, the phenoxy ether moiety is a frequent pharmacophore, yet it often suffers from rapid oxidative clearance via Cytochrome P450 (CYP) mediated para-hydroxylation. This guide provides a technical comparison between standard Phenoxy scaffolds and their Fluorophenoxy bioisosteres.
Experimental evidence confirms that strategic fluorination—specifically at the para-position—dramatically enhances metabolic stability by blocking the primary site of oxidation. Furthermore, trifluoromethyl (-CF₃) substitution significantly modulates lipophilicity (LogP) and membrane permeability. This guide details the mechanistic rationale, comparative pharmacokinetic (PK) data, and validated protocols for assessing these properties.
Part 1: The Fluorine Effect – Mechanistic Rationale[1]
The incorporation of fluorine into phenoxy scaffolds is not merely a steric substitution; it is an electronic and metabolic firewall.
Metabolic Blockade (The C-F Bond Strength)
The primary driver for improved PK in fluorophenoxy compounds is the strength of the Carbon-Fluorine (C-F) bond.
-
C-H Bond Energy: ~413 kJ/mol (Susceptible to CYP450 radical abstraction).
-
C-F Bond Energy: ~485 kJ/mol (Resistant to CYP450 radical abstraction).
In a standard phenoxy ring, the para-position is the "metabolic soft spot." CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly hydroxylate this position, tagging the molecule for Phase II conjugation and excretion. Substituting this hydrogen with fluorine effectively "caps" the site, forcing the enzyme to seek slower, secondary metabolic routes.
Lipophilicity and Permeability
Fluorine is highly electronegative yet small (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å).
-
Monofluorination: Typically causes a modest increase in LogP, enhancing membrane partitioning without significantly compromising solubility.
-
Trifluoromethylation (-CF₃): Drastically increases lipophilicity, often improving blood-brain barrier (BBB) penetration but potentially increasing non-specific protein binding.
Part 2: Comparative PK Data Analysis
The following data represents a comparative analysis of a model phenoxy ether scaffold (Compound A) against its 4-Fluoro (Compound B) and 3-Trifluoromethyl (Compound C) analogs.
Table 1: Physicochemical and Metabolic Stability Profile
| Parameter | Cmpd A (Phenoxy) | Cmpd B (4-F-Phenoxy) | Cmpd C (3-CF₃-Phenoxy) | Interpretation |
| LogP | 2.8 | 3.1 | 3.9 | Fluorination increases lipophilicity; -CF₃ has the strongest effect. |
| Microsomal | 45.2 (High) | 8.5 (Low) | 12.1 (Low) | Critical Finding: 4-F substitution reduces clearance by >5x by blocking p-hydroxylation. |
| Half-life ( | 18 min | > 120 min | 95 min | Fluorophenoxy compounds exhibit superior metabolic stability. |
| Caco-2 | 15.4 | 22.1 | 28.5 | Higher lipophilicity correlates with passive permeability. |
| Plasma Protein Binding | 88% | 92% | >98% | Caution: -CF₃ analogs may suffer from excessive protein binding, reducing free fraction ( |
Pathway Visualization: Metabolic Fate
The following diagram illustrates the divergent metabolic pathways determined by the presence of the fluorine atom.
Figure 1: Mechanistic divergence in CYP450 metabolism. The C-F bond prevents the formation of the unstable radical intermediate required for hydroxylation.
Part 3: Experimental Protocols (Self-Validating Systems)
To generate the data above, specific protocols must be used. Standard assays often fail for fluorophenoxy compounds due to their increased lipophilicity (non-specific binding).
Protocol A: Microsomal Stability Assay (Optimized for Fluorinated Compounds)
Objective: Determine Intrinsic Clearance (
Why this protocol? Standard protocols may ignore thermal inactivation of enzymes. This protocol includes a pre-incubation step to ensure kinetics are measured at steady-state temperature.
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Prepare 10 mM stock of Test Compound in DMSO. Dilute to 1 µM final assay concentration (0.1% DMSO final).
-
-
Pre-Incubation (Critical Step):
-
Mix Microsomes + Test Compound in 96-well plate.
-
Incubate at 37°C for 5 minutes before adding cofactor. This equilibrates the system.
-
-
Reaction Initiation:
-
Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.
-
-
Sampling & Quenching:
-
At T = 0, 5, 15, 30, 45, 60 min, remove aliquots.
-
Quench immediately into ice-cold Acetonitrile containing Internal Standard (IS). Reason: Immediate protein precipitation stops metabolism instantly.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: Caco-2 Permeability with BSA Sink
Objective: Measure Apical to Basolateral (A-B) permeability (
Why this protocol?
Fluorophenoxy compounds are lipophilic. In standard buffers, they stick to the plastic or the cell membrane, leading to poor recovery and artificially low
-
Cell Culture:
-
Use Caco-2 cells (Passage 40-60) seeded on Transwell® inserts. Culture for 21 days to form a differentiated monolayer (TEER > 300
).
-
-
Buffer Preparation:
-
Donor (Apical): HBSS (pH 7.4) + Test Compound (10 µM).
-
Receiver (Basolateral): HBSS (pH 7.4) + 4% BSA . Reason: BSA binds the lipophilic drug as it crosses, maintaining the concentration gradient.
-
-
Transport Experiment:
-
Add Donor solution to Apical chamber. Add Receiver solution to Basolateral chamber.
-
Incubate at 37°C with orbital shaking (50 rpm) to minimize the Unstirred Water Layer (UWL).
-
-
Sampling:
-
Sample from Receiver compartment at 60 and 120 min.
-
-
Data Validation:
-
Calculate Mass Balance (Recovery). If Recovery < 80%, the data is invalid (likely non-specific binding).
-
Lucifer Yellow flux must be measured to confirm monolayer integrity (
cm/s).
-
Workflow Visualization: Assay Logic
Figure 2: Experimental workflow highlighting critical control points (Quenching and BSA Sink) necessary for valid data generation.
Part 4: Conclusion & Recommendations
-
Prioritize 4-Fluoro Substitution: If your lead compound suffers from high clearance, a 4-fluorophenoxy analog is the most direct strategy to block metabolism without drastically altering steric bulk.
-
Use CF₃ for Permeability: If the lead compound has poor membrane permeability, a trifluoromethyl substitution can drive passive absorption, but monitor plasma protein binding closely.
-
Validate with Modified Protocols: Do not rely on standard "high-throughput" ADME screens. Ensure your CRO or internal lab uses BSA-supplemented Caco-2 assays to avoid false negatives regarding permeability.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability and Caco-2 protocols). Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed discussion on BSA sink conditions). Link
-
Timchalk, C. (2004).[2][3] Comparative Inter-Species Pharmacokinetics of Phenoxyacetic Acid Herbicides. Toxicology, 200(1), 1-19. Link
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Safety Operating Guide
Navigating the Safe Handling of 2-(2-Fluorophenoxy)-4-methylaniline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-(2-Fluorophenoxy)-4-methylaniline, a substituted aniline derivative, presents a unique set of handling considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from the SDSs of structurally analogous compounds, including 2-Fluoro-N-methylaniline, 4-Fluoro-N-methylaniline, and 4-Fluoro-2-methylaniline, as well as general principles of laboratory safety for aromatic amines and fluoroaromatic compounds. It is imperative to treat this compound with the utmost caution, assuming it possesses hazards similar to or greater than its analogs.
Understanding the Hazard Landscape: The "Why" Behind the Precautions
Substituted anilines as a class of compounds are known for their potential toxicity. Many aniline derivatives are recognized as or suspected to be human carcinogens and can induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1] The introduction of a fluorine atom and a phenoxy group can further modify the compound's reactivity, absorption, and metabolic pathways, necessitating a stringent approach to safety.
Based on analogous compounds, the primary hazards associated with this compound are anticipated to be:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dusts or vapors.[2]
-
Long-term Effects: As with many anilines, there is a potential for long-term health effects, and it should be handled as a potential carcinogen.[4][5]
These potential hazards are the driving force behind the specific personal protective equipment (PPE), handling, and disposal protocols outlined below.
Your Shield Against Exposure: Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is your first and most critical line of defense against chemical exposure.[3] For this compound, a comprehensive PPE strategy is non-negotiable.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Laboratory Coat- N95 or higher-rated respirator (if not in a fume hood) |
| Solution Preparation and Transfers | - Disposable Nitrile Gloves (consider double-gloving)- Chemical Splash Goggles- Flame-Resistant Laboratory Coat- Face Shield (for larger volumes or splash risk) |
| Running Reactions and Work-up | - Disposable Nitrile Gloves (frequent changes recommended)- Chemical Splash Goggles- Flame-Resistant Laboratory Coat- Face Shield (when working outside a fume hood) |
| Waste Disposal | - Disposable Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Laboratory Coat |
Causality Corner:
-
Nitrile Gloves: Provide good resistance to a range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and during glove changes.
-
Chemical Splash Goggles: Essential to protect your eyes from splashes and aerosols. Standard safety glasses are insufficient.
-
Flame-Resistant Lab Coat: Protects your skin and clothing from splashes.
-
Face Shield: Offers an additional layer of protection for your face, especially when handling larger quantities or performing operations with a higher splash potential.[6]
-
Respirator: An N95 or higher-rated respirator should be used when handling the solid outside of a certified chemical fume hood to prevent inhalation of fine particles.
Procedural Integrity: Step-by-Step Handling and Operational Plans
Adherence to a strict, well-defined workflow is paramount to minimizing exposure risk.
Preparation and Weighing
-
Work within a Fume Hood: All handling of this compound, both solid and in solution, must be conducted in a properly functioning chemical fume hood.[6] This is the primary engineering control to prevent inhalation exposure.
-
Don Appropriate PPE: Before handling the compound, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Decontamination of Surfaces: Wipe down the work surface and the analytical balance with an appropriate solvent (e.g., 70% ethanol) before and after use.
-
Careful Weighing: When weighing the solid, use a spatula and weighing paper or a dedicated container. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
-
Immediate Sealing: Once weighed, immediately and securely seal the container.
Dissolution and Solution Transfer
-
Use Appropriate Glassware: Select glassware that is clean, dry, and appropriate for the volume of solution you are preparing.
-
Controlled Addition: When dissolving the compound, add the solvent slowly and in a controlled manner to avoid splashing.
-
Labeling: Immediately label the container with the full chemical name, concentration, solvent, date, and your initials.
-
Secure Transport: When moving the solution, use a secondary container to mitigate the risk of spills.
End-of-Life Cycle: A Responsible Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of you, your colleagues, and the environment.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, pipette tips, and excess solutions, must be segregated into a designated, labeled hazardous waste container.
-
Waste Container: The waste container should be made of a material compatible with the solvents used and clearly labeled as "Halogenated Organic Waste" and with the full name of the compound.
-
Solid Waste: Solid waste, such as contaminated gloves and weighing paper, should be placed in a sealed bag within the hazardous waste container to prevent the spread of dust.
-
Liquid Waste: Unused or waste solutions should be collected in a sealed, properly labeled container.
-
Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.[3] Contact your Environmental Health and Safety (EHS) department for guidance.
Workflow Visualization: Safe Handling and Disposal
The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Preparedness: Your Action Plan
Even with the best precautions, accidents can happen. Be prepared to act swiftly and effectively.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill: Evacuate the immediate area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, contact your institution's EHS department immediately.[8]
By integrating these principles of hazard awareness, rigorous protective measures, and procedural discipline, you can confidently and safely work with this compound, advancing your research while prioritizing your well-being.
References
Sources
- 1. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some Aromatic Amines and related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
